molecular formula C28H27NO5S B11599895 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide

Cat. No.: B11599895
M. Wt: 489.6 g/mol
InChI Key: URCDIIDPFRBJKD-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a sulfonylbenzamide moiety, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation and Methylation: Introduction of the acetyl and methyl groups can be done using acetyl chloride and methyl iodide in the presence of a base like pyridine.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzofuran or benzamide moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), Alkylating agents (e.g., CH₃I)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Halogenated derivatives, Alkylated derivatives

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with biological macromolecules, potentially inhibiting enzymes or receptors. The sulfonylbenzamide moiety can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylacetamide

Uniqueness

Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the 4-methyl group on the benzamide moiety can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C28H27NO5S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylphenyl)sulfonylbenzamide

InChI

InChI=1S/C28H27NO5S/c1-16-7-9-22(10-8-16)28(31)29(35(32,33)27-18(3)13-17(2)14-19(27)4)23-11-12-25-24(15-23)26(20(5)30)21(6)34-25/h7-15H,1-6H3

InChI Key

URCDIIDPFRBJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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